molecular formula C18H21N3O4 B6046002 2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B6046002
M. Wt: 343.4 g/mol
InChI Key: UGBALPWZGAOMNO-UHFFFAOYSA-N
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Description

2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide, commonly known as Furosemide, is a potent diuretic drug that is used to treat edema and hypertension. This drug is a sulfonamide derivative and works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to an increase in urine output.

Scientific Research Applications

Furosemide has been extensively studied for its diuretic properties and has been used in the treatment of various conditions such as congestive heart failure, cirrhosis of the liver, and kidney disease. It has also been used in the treatment of hypertension and pulmonary edema. Furosemide has been shown to be effective in reducing blood pressure and improving cardiac output in patients with heart failure.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This leads to an increase in urine output and a decrease in the reabsorption of water, sodium, and chloride ions. Furosemide also has a vasodilatory effect, which can lead to a decrease in blood pressure.
Biochemical and Physiological Effects:
Furosemide has been shown to have a number of biochemical and physiological effects. It can lead to a decrease in blood volume, plasma volume, and extracellular fluid volume. Furosemide can also lead to a decrease in the concentration of potassium, calcium, and magnesium ions in the blood. In addition, Furosemide has been shown to have a positive effect on the cardiac output and the ejection fraction.

Advantages and Limitations for Lab Experiments

Furosemide has been widely used in laboratory experiments to study the effects of diuretics on the renal system and to investigate the mechanisms of action of diuretic drugs. Furosemide has also been used in animal studies to investigate the effects of diuretics on the cardiovascular system. However, Furosemide has some limitations in laboratory experiments as it can cause electrolyte imbalances and can lead to dehydration.

Future Directions

There are several future directions for research on Furosemide. One area of research could be to investigate the effects of Furosemide on the renal system in patients with different types of kidney disease. Another area of research could be to investigate the effects of Furosemide on the cardiovascular system in patients with heart failure. Additionally, research could be conducted to develop new formulations of Furosemide that are more effective and have fewer side effects. Finally, research could be conducted to investigate the potential use of Furosemide in the treatment of other conditions such as pulmonary hypertension and cerebral edema.
Conclusion:
In conclusion, Furosemide is a potent diuretic drug that has been extensively studied for its effects on the renal and cardiovascular systems. It works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to an increase in urine output. Furosemide has been shown to be effective in the treatment of various conditions such as congestive heart failure, cirrhosis of the liver, and kidney disease. However, it has some limitations in laboratory experiments and can cause electrolyte imbalances and dehydration. There are several future directions for research on Furosemide, including investigating its effects on the renal and cardiovascular systems in different patient populations and developing new formulations with fewer side effects.

Synthesis Methods

Furosemide can be synthesized by reacting 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid with piperazine and 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-6-3-2-5-14(15)19-17(22)13-20-8-10-21(11-9-20)18(23)16-7-4-12-25-16/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBALPWZGAOMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

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